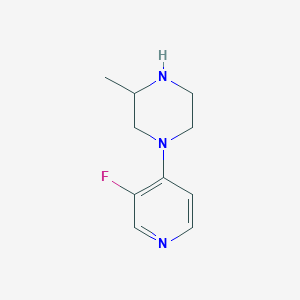![molecular formula C7H12OS B2658733 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol CAS No. 2460750-47-2](/img/structure/B2658733.png)
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is a chemical compound with the CAS Number: 2460750-47-2 . It has a molecular weight of 144.24 and its IUPAC name is (2-thiabicyclo[2.2.1]heptan-3-yl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is 1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is a liquid . and should be stored at a temperature of 4 degrees Celsius . The compound is shipped with an ice pack .Scientific Research Applications
Oxidation Mechanisms and Stability
- The oxidation of 2-thiabicyclo[2.2.1]heptane, which is closely related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, has been studied to understand the formation of sulfoxide isomers. These studies provide insights into the stability of these compounds and the mechanisms of oxidation reactions (Johnson et al., 1969).
Molecular Structures and Conformation
- Research on the molecular structures of compounds similar to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, such as 5-thiabicyclo[2.1.1]hexane and 7-thianorbornane, has been conducted. These studies involve gas electron diffraction techniques to determine bond distances and valence angles, contributing to a deeper understanding of their chemical properties (Fukuyama et al., 1976).
Isomerization and Rearrangements
- Investigations into the thermal and photochemical isomerization of 2-thiabicyclo compounds, closely related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, reveal intricate details about their structural rearrangements. This research can be pivotal for understanding the reactive properties of these compounds (Hall et al., 1982).
Stereochemistry in Chemical Reactions
- Studies on the stereochemistry of reactions involving 3-trimethylsilyl-2-thiabicyclo[2.2.1]heptenes and heptanes, which are structurally similar to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, help in understanding the behavior of these compounds in various chemical reactions. This includes insights into carbanionic intermediates and the influence of metal counter-ions (Bonini et al., 1994).
Synthesis and Functionalization
- Research on the synthesis of diverse C-nucleosides from sugar-based mesoionic rings, involving compounds like 2-aza-7-thiabicyclo[2.2.1]heptanes, contributes significantly to the field of organic synthesis and functionalization of these bicyclic structures (Arévalo et al., 2006).
Conformational Studies and Energetics
- The study of atropisomerism in compounds like 2,2′-bis((1R,2R,4S)-2-hydroxy-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1,1′-biphenyl, which share structural elements with 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, provides valuable information on their conformational dynamics and energetics (Goldfuss & Rominger, 2000).
Chemical Reactivity and Applications
- Studies have been conducted on the synthesis and metabotropic glutamate receptor activity of S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate, which is structurally related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol. These studies reveal potential applications in neuroscience and pharmacology (Monn et al., 2007).
Safety And Hazards
The safety data sheet for a related compound, Bicyclo[2.2.1]hepta-2,5-diene, indicates that it is a highly flammable liquid and vapor . It is also harmful to aquatic life with long-lasting effects . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
2-thiabicyclo[2.2.1]heptan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFZHXWZLVPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(S2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

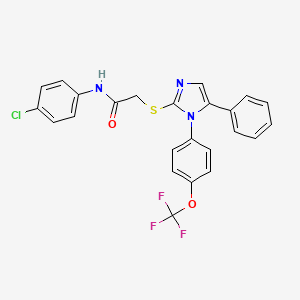
![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)
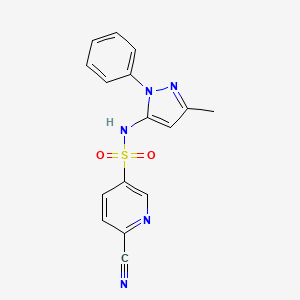
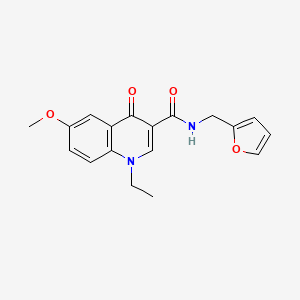
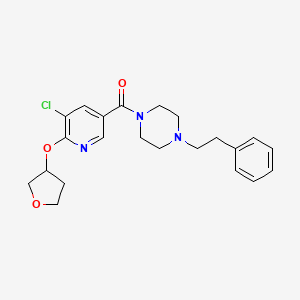
![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
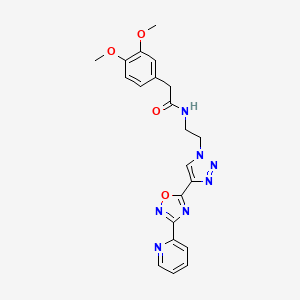
![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)
